Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride
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Overview
Description
Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride is a chemical compound with a complex structure that belongs to the class of octahydroindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride typically involves a multistep process. One common method involves the reaction of cyclohexyl aziridine with dialkyl malonate, followed by decarbonylation and conversion of the resulting trans-octahydro-indol-2-one to an optionally protected carboxylic acid group . This process can be carried out under various conditions, including thermal and catalytic methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **Ethyl (3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole
- **(2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid
Uniqueness
Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves several steps. A notable method includes the use of trichloromethyloxazolidinone derivatives to achieve enantiomerically pure forms of octahydroindole-2-carboxylic acid. The process involves selective condensation reactions and α-alkylation methods that lead to high yields of the desired stereoisomers . The hydrochloride salt form is often obtained to enhance solubility and stability.
2.1 Antifungal Activity
Research indicates that derivatives of octahydroindole compounds exhibit promising antifungal properties. For example, certain derivatives have shown moderate to good activity against pathogenic fungi such as Rhizoctonia bataticola and Fusarium oxysporum. The effective concentration (ED50) for some compounds was reported between 29.6 to 495.9 µg/mL .
2.2 Insect Growth Regulation
The compound has also been evaluated for its insect growth regulatory (IGR) activity. In studies involving Spodoptera litura, a common pest in agriculture, some derivatives demonstrated significant IGR effects when administered through feeding methods . This suggests potential applications in pest control.
2.3 Structure-Activity Relationship (SAR)
The biological activity of ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate can be influenced by structural modifications. For instance:
- Alkyl Substituents : Variations in alkyl chain length and branching can affect antifungal potency.
- Functional Groups : The introduction of different functional groups at specific positions on the indole ring can enhance or diminish biological activity.
A detailed SAR study could elucidate how these variations impact the efficacy against different biological targets.
Case Study 1: Antifungal Efficacy
In a controlled study assessing the antifungal efficacy of various octahydroindole derivatives against A. porri, it was found that certain modifications led to a marked increase in activity compared to the parent compound. The study highlighted that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced antifungal properties .
Case Study 2: Insect Growth Regulation
Another investigation focused on the IGR activity of octahydroindole derivatives demonstrated that compounds with specific stereochemistry showed superior growth inhibition in Spodoptera litura. This study provided insights into how stereochemical configurations can be optimized for better pest management strategies .
4. Conclusion
This compound presents significant potential in both antifungal and insect growth regulatory applications. Ongoing research into its synthesis and SAR will likely yield new derivatives with enhanced biological activities suitable for agricultural and pharmaceutical uses.
Data Table: Summary of Biological Activities
Activity Type | Target Organism | Effective Concentration (ED50) | Notes |
---|---|---|---|
Antifungal | Rhizoctonia bataticola | 29.6 - 495.9 µg/mL | Moderate to good activity |
Antifungal | Fusarium oxysporum | TBD | Varies with structural modifications |
Insect Growth Regulator | Spodoptera litura | TBD | Significant IGR effects observed |
Properties
IUPAC Name |
ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)11-6-4-3-5-9(11)12-8-7-11;/h9,12H,2-8H2,1H3;1H/t9-,11+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXJVBCLVVXKFF-QLSWKGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCCC1NCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]12CCCC[C@@H]1NCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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